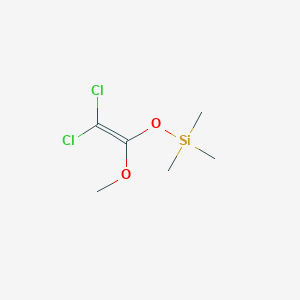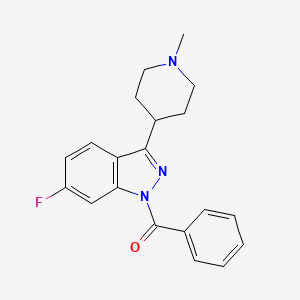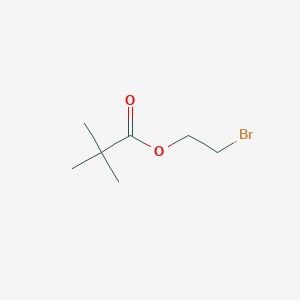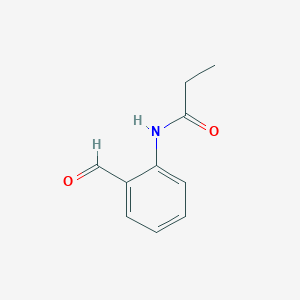![molecular formula C10H12N2O6 B8499521 1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8499521.png)
1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with the molecular formula C₁₁H₁₄N₂O₆ . This compound is known for its unique bicyclic structure, which includes a pyrimidine ring fused with a dioxabicycloheptane moiety. It is primarily used as an intermediate in the synthesis of nucleic acid drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione involves several steps. One common method includes the following steps :
Formation of the Dioxabicycloheptane Moiety: This step involves the reaction of a suitable precursor with a diol under acidic conditions to form the dioxabicycloheptane structure.
Introduction of the Pyrimidine Ring: The dioxabicycloheptane intermediate is then reacted with a pyrimidine derivative under basic conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors with precise control over temperature, pressure, and pH . The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including :
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
科学的研究の応用
1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of nucleic acid drugs, which are used in the treatment of various diseases.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets . The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic effects.
類似化合物との比較
1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its bicyclic structure and the presence of both hydroxyl and pyrimidine groups . Similar compounds include :
1-(7-Hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione: This compound has a similar structure but lacks the hydroxymethyl group.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-: This compound has a similar bicyclic structure but does not contain the pyrimidine ring.
These similar compounds share some chemical properties but differ in their reactivity and applications.
特性
分子式 |
C10H12N2O6 |
|---|---|
分子量 |
256.21 g/mol |
IUPAC名 |
1-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O6/c13-3-10-4-17-6(7(10)15)8(18-10)12-2-1-5(14)11-9(12)16/h1-2,6-8,13,15H,3-4H2,(H,11,14,16) |
InChIキー |
KNLNWXXWKDEEFW-UHFFFAOYSA-N |
正規SMILES |
C1C2(C(C(O1)C(O2)N3C=CC(=O)NC3=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


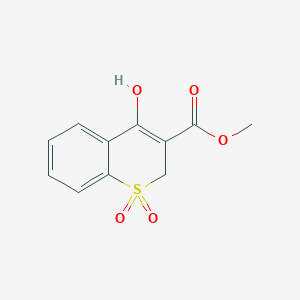
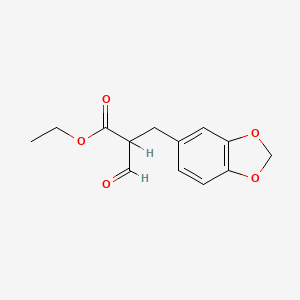




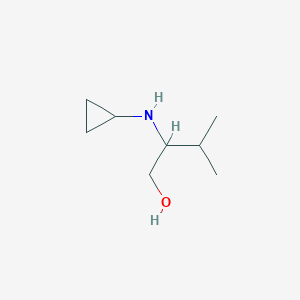
![(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8499485.png)

